2-Bromo-5-(pyridin-2-ylmethoxy)pyridine
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Description
“2-Bromo-5-(pyridin-2-ylmethoxy)pyridine” is a pyridine derivative . It has a molecular formula of C11H9BrN2O and a molecular weight of 265.11 .
Chemical Reactions Analysis
Pyridine derivatives are known to participate in various chemical reactions. For instance, 2-Bromo-5-methylpyridine has been used as a starting reagent for the synthesis of 5,5′-dimethyl-2,2′-bipyridine .Mechanism of Action
Target of Action
Similar compounds have been reported to target the p38α mitogen-activated protein kinase . This kinase plays a crucial role in cellular processes such as inflammation and cell differentiation .
Mode of Action
It is likely that this compound interacts with its target protein in a manner similar to other pyridine derivatives, potentially through the formation of a covalent bond .
Biochemical Pathways
Given its potential target, it may influence pathways related to inflammation and cell differentiation .
Pharmacokinetics
It is reported to have high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also reported to inhibit CYP1A2 and CYP2C19, which are enzymes involved in drug metabolism .
Result of Action
Given its potential target, it may have effects on inflammation and cell differentiation processes .
Properties
IUPAC Name |
2-bromo-5-(pyridin-2-ylmethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-11-5-4-10(7-14-11)15-8-9-3-1-2-6-13-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHRCHFCQBOMSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CN=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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